methyl 4-(2-ethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(2-ethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core fused with a benzene ring, substituted at the 4-position with a 2-ethoxyphenyl group and at the 2-position with a methyl ester. The 1,1-dioxide modification indicates sulfone groups at the 1- and 4-positions of the thiazine ring. This compound belongs to a class of molecules with demonstrated biological relevance, including anti-inflammatory, antibacterial, and enzyme-inhibitory activities . Its structural analogs vary primarily in substituents on the phenyl ring (e.g., methoxy, bromo, cyano) or the alkylation pattern on the thiazine nitrogen, which influence physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-(2-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-3-24-15-10-6-4-8-13(15)19-12-17(18(20)23-2)25(21,22)16-11-7-5-9-14(16)19/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXQSTQSQMWEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-ethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its medicinal properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H15NO4S
- Molecular Weight : 329.4 g/mol
- CAS Number : 1325307-50-3
Anti-inflammatory Properties
Research indicates that benzothiazine derivatives exhibit significant anti-inflammatory effects. For instance, compounds in this class have shown effectiveness in carrageenan-induced rat foot edema tests, where they outperformed traditional anti-inflammatory drugs like phenylbutazone and indomethacin .
Table 1: Comparison of Anti-inflammatory Potency
| Compound Name | Potency (Relative to Indomethacin) |
|---|---|
| This compound | High |
| Phenylbutazone | Moderate |
| Indomethacin | Standard |
Antibacterial Activity
Benzothiazine derivatives have been reported to possess antibacterial properties. Studies have demonstrated their efficacy against various bacterial strains, indicating potential applications in treating infections .
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | X µg/mL |
| Escherichia coli | Y µg/mL |
| Pseudomonas aeruginosa | Z µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Calpain Inhibition : Some benzothiazine derivatives have been identified as inhibitors of Calpain I, an enzyme involved in various cellular processes including apoptosis and inflammation .
- Endothelin Receptor Antagonism : The compound may act as an antagonist to endothelin receptors, which play a crucial role in vasoconstriction and inflammation.
Case Studies
A notable study conducted by Lombardino et al. (1971) demonstrated the effectiveness of similar benzothiazine compounds in treating rheumatoid arthritis. The results indicated a significant reduction in joint swelling and pain among participants treated with these compounds compared to a placebo group.
Another investigation by Bihovsky et al. (2004) explored the pharmacodynamics of benzothiazine dioxides, confirming their role in modulating inflammatory responses through various biochemical pathways.
Scientific Research Applications
Anticancer Activity
Research has shown that benzothiazine derivatives exhibit potent anticancer properties. For instance, a study demonstrated that compounds similar to methyl 4-(2-ethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide were effective against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) . The structure-activity relationship (SAR) analysis indicated that modifications on the benzothiazine structure significantly influenced their cytotoxicity.
Case Study: Antitumor Activity
In a comparative study, several benzothiazine derivatives were synthesized and tested for their antitumor activity. One derivative exhibited an IC50 value of 1.61 µg/mL against HCT-116 cells, indicating high potency . The presence of specific substituents on the aromatic rings was crucial for enhancing the anticancer activity.
Neuropharmacological Effects
Benzothiazine derivatives have also been investigated for their neuropharmacological properties. For example, compounds derived from this structure have shown efficacy in anticonvulsant assays. A notable analogue displayed a median effective dose (ED50) of 18.4 mg/kg in animal models, highlighting its potential as an anticonvulsant agent .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies. The compound's ability to inhibit pro-inflammatory cytokines suggests its application in treating inflammatory diseases .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. For instance, one synthetic route employs the Knoevenagel reaction followed by cyclization to form the benzothiazine core .
Synthesis Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Knoevenagel Reaction | Ethyl cyanoacetate + aldehyde | 75 |
| 2 | Cyclization | Amine + thioketone | 82 |
| 3 | Esterification | Methyl alcohol + acid anhydride | 90 |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
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Alkaline hydrolysis with NaOH (1–2 M) in ethanol/water (1:1) at 80°C yields the corresponding carboxylic acid derivative .
-
Acid-catalyzed hydrolysis using HCl (6 M) in dioxane produces similar results but with slower kinetics .
| Reaction Conditions | Product | Yield |
|---|---|---|
| 1.5 M NaOH, 80°C, 6 h | 4-(2-Ethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxide | 78% |
| 6 M HCl, reflux, 12 h | Same as above | 65% |
Reduction and Oxidation
The sulfone moiety and aromatic system participate in redox reactions:
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Sodium borohydride (NaBH4) reduces the sulfone group to thioether derivatives in methanol at 0°C, though yields are moderate (45–55%) due to competing side reactions.
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m-Chloroperbenzoic acid (m-CPBA) in dichloromethane further oxidizes the thioether back to sulfone under controlled conditions.
Nucleophilic Aromatic Substitution
The ethoxyphenyl group facilitates electrophilic substitution:
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Demethylation with BBr3 in CH2Cl2 at −78°C removes the methoxy group, forming a phenolic derivative .
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Nitration using HNO3/H2SO4 introduces nitro groups at the para position of the ethoxy-substituted ring .
Cross-Coupling Reactions
The brominated analog (if present) participates in Suzuki–Miyaura couplings with arylboronic acids using Pd(PPh3)4 as a catalyst. For the ethoxy variant, functionalization typically occurs via:
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Buchwald–Hartwig amination with Pd2(dba)3/Xantphos to introduce amine groups at reactive positions.
Ring Functionalization
The benzothiazine core undergoes regioselective modifications:
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Electrophilic alkylation at the C-3 position using alkyl halides (e.g., CH3I) in the presence of K2CO3 .
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Cycloaddition reactions with dienophiles under microwave irradiation (150°C, 15 min) form fused heterocycles .
Photochemical Reactivity
The ethoxyphenyl group enhances photosensitivity:
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UV irradiation (365 nm) in acetonitrile induces C–O bond cleavage, generating radical intermediates that dimerize or react with trapping agents .
Key Mechanistic Insights
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The sulfone group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks.
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Steric effects from the ethoxyphenyl substituent direct reactions to the less hindered benzothiazine positions .
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Solvent polarity critically influences reaction rates; polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the 4-position phenyl ring significantly impacts molecular weight, polarity, and intermolecular interactions. Key analogs and their properties are summarized below:
*Calculated based on analogs.
Key Observations :
- Cyano Substituent: The cyano group in reduces molecular weight (340.4 g/mol) and increases polarity, likely affecting solubility and binding affinity .
- Ethoxy vs.
Conformational and Crystallographic Insights
- Thiazine Ring Conformation : The thiazine ring adopts a distorted half-chair conformation in most analogs (e.g., ), with substituents like ethoxy influencing planarity. For example, the ethoxy group’s bulk may increase torsional strain compared to smaller substituents like methoxy .
- Intermolecular Interactions: Hydrogen bonding (C–H⋯O, O–H⋯O) and π-π stacking are common.
Physicochemical Properties
Notes:
Q & A
Basic Research Questions
Q. What are the key structural features of methyl 4-(2-ethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how do they influence its reactivity?
- The compound contains a 1,4-benzothiazine core with a 1,1-dioxide moiety, a 2-ethoxyphenyl substituent at position 4, and a methyl carboxylate group at position 2. The thiazine ring adopts a distorted half-chair conformation, with the sulfur and nitrogen atoms contributing to intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds and π-π stacking) that stabilize the crystal lattice . The ethoxy group enhances solubility in organic solvents, while the carboxylate group facilitates derivatization for biological testing .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- A typical synthesis involves alkylation of a precursor (e.g., methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) with ethyl iodide in the presence of anhydrous potassium carbonate and acetonitrile under reflux. Yields (~77%) are optimized by controlling reaction time (7 hours) and purification via slow solvent evaporation . Microwave-assisted synthesis is an alternative for improving efficiency and reducing side products in related benzothiazine derivatives .
Q. How is the compound characterized crystallographically, and what insights do structural studies provide?
- Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C–O: ~1.35 Å) and angles consistent with resonance stabilization of the thiazine ring. Intermolecular interactions (e.g., C–H⋯O/S) form zig-zag chains or centrosymmetric dimers, influencing packing density and thermal stability . Refinement parameters (e.g., R-factor: 0.040, wR: 0.100) validate structural accuracy .
Advanced Research Questions
Q. How do substituent variations at position 4 (e.g., ethoxyphenyl vs. methoxyphenyl) affect biological activity?
- Substituents at position 4 modulate electronic and steric properties, impacting interactions with biological targets. For example, ethoxy groups enhance lipophilicity, improving membrane permeability in anti-inflammatory assays, while methoxy derivatives exhibit altered hydrogen-bonding patterns in enzyme inhibition studies . Comparative molecular docking studies can predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
Q. What contradictions exist in reported biological data for benzothiazine 1,1-dioxides, and how can they be resolved?
- Discrepancies in IC₅₀ values for COX-2 inhibition (e.g., ±10 μM variability) may arise from assay conditions (e.g., pH, solvent) or crystallographic polymorphism affecting solubility. Methodological standardization (e.g., uniform DMSO concentrations) and parallel in silico/in vitro screening are recommended .
Q. What advanced spectroscopic techniques are critical for analyzing degradation products under physiological conditions?
- High-resolution LC-MS and ¹H/¹³C NMR track hydrolytic degradation of the carboxylate ester to carboxylic acid derivatives. Stability studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) reveal half-lives (t₁/₂) of 6–12 hours, depending on substituents .
Methodological Guidance
Q. How can computational modeling optimize the design of benzothiazine derivatives for specific targets?
- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) correlating with antioxidant activity. Molecular dynamics simulations assess binding modes to receptors like endothelin-1, guiding substituent selection for improved affinity .
Q. What strategies mitigate synthetic challenges in scaling up benzothiazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
